Fluoxetine hydrochloride

Overview

Description

Fluoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. It is commonly known under the brand name Prozac. This compound is primarily used to treat major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, panic disorder, and premenstrual dysphoric disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoxetine hydrochloride can be synthesized through multiple steps involving the reaction of 4-chlorobenzotrifluoride with ethylene oxide to form 4-(trifluoromethyl)phenol. This intermediate is then reacted with 3-chloropropylamine to produce fluoxetine. The final step involves the conversion of fluoxetine to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs flow chemistry processes, which offer advantages over traditional batch methods. These processes involve continuous flow reactors that allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Fluoxetine hydrochloride undergoes various chemical reactions, including:

Oxidation: Fluoxetine can be oxidized to form fluoxetine N-oxide.

Reduction: Reduction of fluoxetine can yield desmethylfluoxetine.

Substitution: Fluoxetine can undergo nucleophilic substitution reactions, particularly at the phenyl ring

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products:

Oxidation: Fluoxetine N-oxide.

Reduction: Desmethylfluoxetine.

Substitution: Various substituted fluoxetine derivatives

Scientific Research Applications

Psychiatric Applications

Major Depressive Disorder (MDD)

Fluoxetine is widely recognized for its efficacy in treating MDD. Clinical trials have shown significant improvements in depressive symptoms compared to placebo treatments. A meta-analysis indicated that fluoxetine is effective for both acute and long-term treatment of depression, with a favorable side effect profile compared to older antidepressants .

Obsessive-Compulsive Disorder (OCD)

Fluoxetine is also approved for treating OCD. It has been demonstrated to reduce the frequency and intensity of obsessive thoughts and compulsive behaviors. A study involving patients with OCD showed that fluoxetine significantly decreased the Yale-Brown Obsessive Compulsive Scale scores .

Panic Disorder

In the management of panic disorder, fluoxetine has been found effective in reducing the frequency of panic attacks and associated anxiety symptoms. Research indicates that it can lead to substantial improvements in quality of life for affected individuals .

Bulimia Nervosa

Fluoxetine is the only FDA-approved medication for bulimia nervosa, showing efficacy in reducing binge-eating episodes and purging behaviors. Clinical trials have reported a decrease in these behaviors among patients treated with fluoxetine compared to those on placebo .

Neurological Applications

Cognitive Enhancement

Recent studies suggest that fluoxetine may enhance cognitive functions, particularly in individuals with neurodegenerative diseases such as Alzheimer’s disease. In animal models, fluoxetine treatment increased dendritic spine density and synaptic protein levels, indicating enhanced synaptic plasticity .

Post-Traumatic Stress Disorder (PTSD)

Fluoxetine has been investigated for its potential benefits in PTSD treatment. Case studies have shown that it can alleviate symptoms by modulating serotonin levels, which may help improve mood and reduce anxiety associated with traumatic memories .

Veterinary Medicine

Fluoxetine is utilized in veterinary practices to manage anxiety-related disorders in pets, particularly dogs. It has been shown to be effective in treating separation anxiety and other behavioral issues when combined with behavioral modification techniques .

Environmental Science

Recent research has explored fluoxetine's antibacterial properties against multiresistant bacterial strains affecting crops and aquaculture. Studies indicate that fluoxetine can inhibit bacterial growth, suggesting potential applications in agricultural biotechnology .

Case Study 1: Depression Treatment

A double-blind study involving 300 patients diagnosed with MDD showed that those treated with fluoxetine exhibited a 60% reduction in depression scores after 12 weeks of treatment compared to a control group receiving placebo .

Case Study 2: OCD Management

In a clinical trial assessing fluoxetine's effectiveness for OCD, participants reported a significant decrease in obsessive-compulsive behaviors after 10 weeks of treatment, with over 50% achieving remission from their symptoms .

Data Table: Summary of Fluoxetine Applications

| Application Area | Conditions Treated | Key Findings/Outcomes |

|---|---|---|

| Psychiatric | MDD, OCD, Panic Disorder, Bulimia | Significant symptom reduction; improved quality of life |

| Neurological | Cognitive decline (Alzheimer's) | Increased synaptic plasticity; enhanced cognition |

| Veterinary Medicine | Canine anxiety disorders | Effective in managing separation anxiety |

| Environmental Science | Antibacterial applications | Inhibition of multiresistant bacteria |

Mechanism of Action

Fluoxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin in the brain, thereby increasing the availability of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects. The primary molecular target is the serotonin transporter (SERT), and the pathways involved include the modulation of serotonin levels and downstream signaling cascades .

Comparison with Similar Compounds

Sertraline: Another SSRI used to treat depression and anxiety disorders.

Paroxetine: An SSRI with similar applications but different pharmacokinetic properties.

Citalopram: An SSRI with a different chemical structure but similar therapeutic effects

Uniqueness of Fluoxetine Hydrochloride: this compound is unique due to its long half-life, which allows for once-daily dosing and contributes to its sustained therapeutic effects. Additionally, its specific chemical structure, including the trifluoromethyl group, imparts high potency and selectivity for the serotonin transporter .

Biological Activity

Fluoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is widely used in the treatment of various psychiatric disorders, including major depressive disorder (MDD), obsessive-compulsive disorder (OCD), and bulimia nervosa. Its biological activity primarily revolves around its ability to modulate serotonin levels in the brain, leading to significant effects on mood and behavior. This article explores the biological activity of fluoxetine, supported by research findings, case studies, and data tables.

Fluoxetine exerts its effects primarily through the inhibition of the serotonin transporter (SERT), which increases serotonin availability in the synaptic cleft. This action enhances serotonergic neurotransmission and is believed to contribute to its antidepressant effects. Additionally, fluoxetine has been shown to influence neuroplasticity and neurogenesis, particularly in the hippocampus, a brain region associated with mood regulation.

Key Biological Effects

- Neurogenesis and Neuroplasticity :

-

Behavioral Outcomes :

- In animal models, fluoxetine administration has been linked to reduced depression-like behaviors and improved recovery from stress-induced depressive states. For instance, mice treated with fluoxetine displayed significant behavioral improvements when placed in enriched environments compared to controls .

- Impact on Metabolism :

Clinical Efficacy

Fluoxetine's clinical efficacy has been established through numerous randomized controlled trials. A meta-analysis involving 9,087 patients revealed that fluoxetine is effective in alleviating depressive symptoms within the first week of treatment. It also showed a favorable safety profile compared to traditional tricyclic antidepressants (TCAs), resulting in lower dropout rates due to adverse effects .

Summary of Clinical Findings

| Study | Population | Outcome | Significance |

|---|---|---|---|

| Tollefson et al. (1994) | 930 fluoxetine vs 468 placebo | HAMD Total Score Change | p < 0.01 |

| Bech et al. (2000) | Various | Efficacy vs Placebo | Odds Ratio = 2.22 (p < 0.01) |

| Meta-analysis on Bulimia Nervosa | Various | Efficacy equal to other agents | p < 0.01 |

Case Studies

- Fluoxetine Abuse : Two case studies highlighted instances of fluoxetine misuse among individuals with histories of substance abuse, illustrating its potential for misuse despite its therapeutic benefits .

- Cardiovascular Risk Reduction : A study suggested that fluoxetine use was associated with a 21% reduced risk of coronary heart disease compared to other SSRIs, indicating potential cardiovascular benefits alongside its psychiatric applications .

Recent Research Developments

Recent studies have explored novel applications for fluoxetine beyond psychiatric disorders:

- Antiviral Activity : Fluoxetine-loaded nanoparticles demonstrated antiviral activity against SARS-CoV-2 in vitro, suggesting potential roles in treating viral infections .

- Environmental Impact : Investigations into the effects of fluoxetine on aquatic organisms revealed significant alterations in metabolic processes, raising concerns about environmental contamination and its biological consequences .

Q & A

Basic Research Questions

Q. How can researchers determine the solubility of fluoxetine hydrochloride in supercritical CO₂ for pharmaceutical formulation studies?

- Methodological Answer : Utilize quantitative structure-property relationship (QSPR) models, such as support vector regression (SVR), to predict solubility values. Experimental validation involves comparing predicted results with empirical solubility data measured under controlled temperature and pressure conditions. SVR models have demonstrated high accuracy in correlating molecular descriptors (e.g., polar surface area, logP) with solubility trends for this compound in supercritical CO₂ .

Q. What are the key considerations for ensuring accurate dosage conversion in preclinical studies involving this compound?

- Methodological Answer : Account for the molecular weight difference between fluoxetine free base and its hydrochloride salt. Use a conversion factor (e.g., 1.12 mg of this compound ≈ 1 mg of fluoxetine free base) to adjust doses in experimental protocols. This ensures consistency in pharmacokinetic and pharmacodynamic analyses .

Q. Which analytical techniques are validated for simultaneous quantification of this compound with other psychotropic agents (e.g., olanzapine) in experimental samples?

- Methodological Answer : Employ UV spectrophotometry (first-derivative method) or HPLC with UV detection. For example, a validated HPLC method uses a C18 column, mobile phase of methanol:phosphate buffer (pH 3.5), and detection at 230 nm to resolve fluoxetine and olanzapine peaks with retention times under 10 minutes .

Advanced Research Questions

Q. How can QSPR models like SVR be applied to predict physicochemical properties of this compound under varying experimental conditions?

- Methodological Answer : Train models using molecular descriptors (e.g., topological polar surface area, hydrogen bond acceptors) and experimental data (e.g., solubility, partition coefficients). Validate predictions against high-pressure solubility experiments, ensuring model robustness for applications in drug delivery optimization or environmental toxicity studies .

Q. What methodological approaches are recommended for detecting and quantifying norfluoxetine, the active metabolite, in pharmacokinetic studies?

- Methodological Answer : Use LC-MS/MS with deuterated internal standards for high sensitivity. Chromatographic separation on a reversed-phase column (e.g., C18) coupled with MRM (multiple reaction monitoring) transitions (e.g., m/z 310→148 for norfluoxetine) ensures specificity in complex biological matrices. Cross-validate with in vitro hepatic microsomal assays to confirm metabolic pathways .

Q. What experimental designs are employed in pharmacopeial standards to quantify impurities in this compound batches?

- Methodological Answer : Prepare two test solutions: a concentrated solution (5.6 mg/mL) to maximize impurity detection and a diluted solution (1.12 mg/mL) to avoid detector saturation by the active pharmaceutical ingredient (API). Use gradient HPLC with UV detection (e.g., 227 nm) and impurity-specific relative response factors for quantification .

Q. How do ecotoxicological studies design experiments to assess the metabolic impact of this compound on aquatic organisms?

- Methodological Answer : Expose model organisms (e.g., Deuterodon iguape fish) to environmentally relevant concentrations (0.1–1.0 mg/L) for 24 hours. Measure metabolic rate via oxygen consumption and ammonia excretion. Use ANOVA to compare energy substrate utilization (protein, lipids) across exposure groups, identifying homeostasis disruptions .

Q. What structural biology techniques elucidate this compound's off-target effects, such as antiviral mechanisms?

- Methodological Answer : Engineer hexameric enterovirus 2C ATPase proteins and perform cryo-EM to resolve fluoxetine binding at allosteric sites. Validate inhibition via ATPase activity assays (IC₅₀ calculations) and molecular dynamics simulations to map drug-protein interactions. This approach reveals fluoxetine's stabilization of 2C hexamers, blocking viral replication .

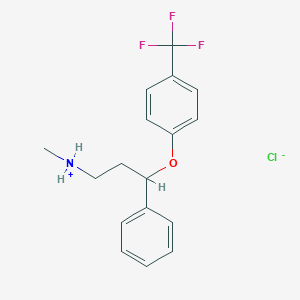

Properties

IUPAC Name |

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020635 | |

| Record name | Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol (mg/mL): methanol, ethanol >100; acetone, acetonitrile, chloroform 33-100; dichloromethane 5-10; ethyl acetate 2-2.5; toluene, cyclohexane, hexane 0.5-0.67, Maximum sol in water: 14 mg/mL | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The precise mechanism of antidepressant action of fluoxetine is unclear, but the drug has been shown to selectively inhibit the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. Fluoxetine-induced inhibition of serotonin reuptake causes increased synaptic concentrations of serotonin in the CNS, resulting in numerous functional changes associated with enhanced serotonergic neurotransmission., Monoamine oxidase-B has been determined to be the enzyme responsible for the conversion of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine into its toxic metabolite 1-methyl-4-phenylpyridine ion. Since this enzyme has been localized primarily in astrocytes and serotonergic neurons, it would appear that 1-methyl-4-phenylpyridine ion is being produced outside the dopaminergic neurons. To investigate this possibility, the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was preceded by systemically administered fluoxetine. In keeping with its demonstrated ability to inhibit uptake into serotonergic neurons and serotonin uptake into astrocytes, fluoxetine pretreatment resulted in a significant attenuation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induced depletions of striatal dopamine and serotonin concentration. These results support the extra-dopaminergic production of 1-methyl-4-phenylpyridine ion., Fluoxetine is a potent and selective inhibitor of the neuronal serotonin-uptake carrier and is a clinically effective antidepressant. Although fluoxetine is used therapeutically as the racemate, there appears to be a small but demonstrable stereospecificity associated with its interactions with the serotonin-uptake carrier. The goals of this study were to determine the absolute configurations of the enantiomers of fluoxetine and to examine whether the actions of fluoxetine in behavioral tests were enantiospecific. (S)-Fluoxetine was synthesized from (S)-(-)-3-chloro-1-phenylpropanol by sequential reaction with sodium iodide, methylamine, sodium hydride, and 4-fluorobenzotrifluoride. (S)-Fluoxetine is dextrorotatory (+1.60) in methanol, but is levorotatory (-10.85) in water. Fluoxetine enantiomers were derivatized with (R)-1-(1-naphthyl)ethyl isocyanate, and the resulting ureas were assayed by 1H NMR or HPLC to determine optical purities of the fluoxetine samples. Both enantiomers antagonized writhing in mice; following sc administration of (R)- and (S)-fluoxetine, ED50 values were 15.3 and 25.7 mg/kg, respectively. Moreover, both enantiomers potentiated a subthreshold analgesic dose (0.25 mg/kg) of morphine, and ED50 values were 3.6 and 5.7 mg/kg, respectively. Following ip administration to mice, the two stereoisomers antagonized p-chloroamphetamine-induced depletion of whole brain serotonin concentrations. ED50 values for (S)- and (R)-fluoxetine were 1.2 and 2.1 mg/kg, respectively. The two enantiomers decreased palatability-induced ingestion following ip administration to rats; (R)- and (S)-fluoxetine reduced saccharin-induced drinking with ED50 values of 6.1 and 4.9 mg/kg, respectively. Thus, in all biochemical and pharmacological studies to date, the eudismic ratio for the fluoxetine enantiomers is near unity. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

56296-78-7, 54910-89-3, 59333-67-4 | |

| Record name | Reconcile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56296-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056296787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fluoxetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9W7N6B1KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158.4-158.9 °C, Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/ | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.